molecular formula C5H2ClF3N2 B049514 4-Chloro-2-(trifluoromethyl)pyrimidine CAS No. 1514-96-1

4-Chloro-2-(trifluoromethyl)pyrimidine

Cat. No.: B049514
CAS No.: 1514-96-1
M. Wt: 182.53 g/mol
InChI Key: OVEGSCLVOXWLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C5H2ClF3N2 and its molecular weight is 182.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Drug Synthesis : A study has developed a method for synthesizing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is an important intermediate in small molecule anticancer drugs (Kou & Yang, 2022).

  • Synthesis of Functionalized Pyrimidines : 5-Chloro-2,4,6-trifluoropyrimidine is used as a scaffold for synthesizing functionalized pyrimidine systems, often requiring purification for multiple substitution processes (Parks et al., 2008).

  • Novel Synthetic Routes for Pyrimidines : A study introduced a novel synthetic route to 2,4-functionalized pyrimidines using 2-chloro-4-tetrafluorophenoxypyrimidine, enabling sequential palladium-catalyzed functionalization followed by diverse amine substitutions (O'donnell & Charrier, 2016).

  • Nucleophilic Substitution for Synthesizing Substituted Pyrimidines : A study presents a two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines from 2-(trichloromethyl)-1,3-diazabutadienes, providing a source for various substituted pyrimidines through nucleophilic substitution (Romero-Ortega et al., 2018).

  • Creation of Multinucleate Pyrimidine Chalcogen Derivatives : The synthesis of a novel class of multinucleate pyrimidine chalcogen derivatives by selective substitution of chlorine at the C-2 position of 2,4-dichloropyrimidine with nucleophilic dichalcogenide anion was accomplished (Bhasin et al., 2011).

  • Antitumor Activity of Pyrazolopyrimidine Nucleosides : Certain 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides have shown potential antitumor activity with certain substituents at the 3 position enhancing this activity (Bhat et al., 1981).

Safety and Hazards

4-Chloro-2-(trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with risks such as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions of 4-Chloro-2-(trifluoromethyl)pyrimidine and its derivatives are promising. They are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and properties of the 4-Chloro-2-(trifluoromethyl)pyrimidine molecule.

Cellular Effects

Pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-3-1-2-10-4(11-3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEGSCLVOXWLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571086
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514-96-1
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-(trifluoromethyl)pyrimidin-4-ol (2 g, 12 mmol) was added POCl3 (15 mL). It was refluxed overnight. The solvent was removed. 1N NaOH was added to the reaction mixture slowly until pH=10. The mixture was extracted with DCM (3×80 mL). Combined DCM layer dried over Na2SO4 and taken to dryness. The crude product was vacuum distilled. 4-chloro-2(trifluoromethyl)pyrimidine was obtained as a clear oil. (94%). 1H NMR (400 MHz, DCM) δ: 7.60 (d, J=3 Hz, 1H), 8.80 (d, J=3 Hz, 1H),
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-Dimethylaniline (6.06 mmol. 2.3 eq.) was added dropwise to a stirring solution of 2-(trifluoromethyl)pyrimidin-4-ol (2.72 mmol, 1 eq.) in POCl3 (4 ml) and the reaction mixture was stirred at 110° C. for 2 h. The reaction mixture was concentrated and the brown liquid was diluted with cold water (50 ml) and rendered basic with saturated sodium carbonate solution (50 ml). The mixture was extracted with methylene chloride (3×100 ml) and the combined organic phases were washed with water (2×50 ml) and sat. NaCl solution (50 ml) and dried over sodium sulfate. After concentration on a rotary evaporator, a blue liquid remained, which was employed in the next step without purification.
Quantity
6.06 mmol
Type
reactant
Reaction Step One
Quantity
2.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trifluoromethyl)pyrimidine
Reactant of Route 3
4-Chloro-2-(trifluoromethyl)pyrimidine
Reactant of Route 4
4-Chloro-2-(trifluoromethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(trifluoromethyl)pyrimidine
Reactant of Route 6
4-Chloro-2-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.